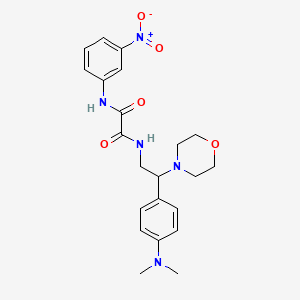

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an oxalamide derivative with a morpholinoethyl group and a dimethylaminophenyl group attached to one nitrogen atom (N1), and a nitrophenyl group attached to the other nitrogen atom (N2). Oxalamides are a class of compounds that contain a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon .

Molecular Structure Analysis

The molecular structure of this compound would likely show the typical planar structure of amides due to the resonance between the nitrogen lone pair and the carbonyl group. The presence of the nitro group on the phenyl ring could introduce some additional electronic effects .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxalamides in general can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide groups would likely result in the compound having a relatively high boiling point and being soluble in polar solvents .Applications De Recherche Scientifique

Fluorescent Probes for Hypoxic Cells

The development of novel fluorescent probes for selective detection of hypoxia or nitroreductase (NTR) activities in cellular environments showcases the application of related compounds in biomedical research. A specific probe, incorporating morpholine groups and a 4-nitroimidazole moiety, demonstrated high selectivity and sensitivity towards NTR, showcasing its potential for imaging hypoxic status in tumor cells, such as HeLa cells. This application underscores the compound's relevance in detecting and studying hypoxic conditions within biological systems, contributing significantly to our understanding and potential treatment of diseases characterized by hypoxia (Weipei Feng et al., 2016).

Anti-cancer and DNA-binding Properties

The synthesis and characterization of binuclear copper(II) complexes, involving derivatives similar to the specified compound, revealed potent anticancer activities against human hepatocellular carcinoma and lung adenocarcinoma cells. These complexes demonstrated the ability to intercalate with DNA, suggesting a mode of action that could be explored further for therapeutic applications. The study provides a basis for the development of metal-based drugs and highlights the compound's potential utility in creating effective cancer treatments (Xiao-Wen Li et al., 2012).

Light-switchable Polymer Interactions

A novel cationic polymer, incorporating a dimethylamino group and demonstrating a unique light-switchable behavior from cationic to zwitterionic form, exemplifies the innovative use of related compounds in material science. This polymer's ability to condense and release double-stranded DNA upon light irradiation, along with its switchable antibacterial activity, showcases its potential in biomedical applications, such as targeted drug delivery and antimicrobial surfaces (Patrik Sobolčiak et al., 2013).

Synthesis and Antioxidant Activity

The catalyzed synthesis of α-aminophosphonates using 2-morpholinoethanamine underlines the compound's versatility in chemical synthesis. These synthesized compounds were found to exhibit significant antioxidant activity, indicating their potential as therapeutic agents in combating oxidative stress-related diseases. This application highlights the compound's role in pharmaceutical chemistry and its contribution to developing new antioxidant drugs (K. M. K. Reddy et al., 2016).

N-nitrosamine Formation by Intestinal Bacteria

Research into the formation of carcinogenic N-nitrosamines by intestinal bacteria provides insight into the metabolic pathways and potential health risks associated with nitrosamine formation in the human gut. This study, involving compounds similar in structure to the specified chemical, underscores the importance of understanding microbial interactions with chemical compounds, which can have significant implications for human health and disease (K. Suzuki & T. Mitsuoka, 1984).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-25(2)18-8-6-16(7-9-18)20(26-10-12-32-13-11-26)15-23-21(28)22(29)24-17-4-3-5-19(14-17)27(30)31/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXHQGGHEALFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3-nitrophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2739887.png)

![N-methyl-N-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2739891.png)

![4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid](/img/structure/B2739893.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2739899.png)

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/no-structure.png)

![(Z)-1-benzyl-3-(((2,4-dichlorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739904.png)